4-(2-Chloropyridin-4-yl)-2,6-dipyridin-2-ylpyridine
CAS No.: 915799-01-8
Cat. No.: VC19021519
Molecular Formula: C20H13ClN4
Molecular Weight: 344.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915799-01-8 |
|---|---|
| Molecular Formula | C20H13ClN4 |
| Molecular Weight | 344.8 g/mol |
| IUPAC Name | 4-(2-chloropyridin-4-yl)-2,6-dipyridin-2-ylpyridine |
| Standard InChI | InChI=1S/C20H13ClN4/c21-20-13-14(7-10-24-20)15-11-18(16-5-1-3-8-22-16)25-19(12-15)17-6-2-4-9-23-17/h1-13H |
| Standard InChI Key | BAKPZGSWCOBTKW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=NC=C4)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central pyridine ring connected to two additional pyridin-2-yl groups at the 2 and 6 positions, while a 2-chloropyridin-4-yl group occupies the 4-position. This arrangement creates a planar, conjugated system with multiple nitrogen lone pairs capable of coordinating metal ions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 267.713 g/mol | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Melting Point | 148–150°C | |
| Boiling Point | 421.4 ± 40.0°C |
The chlorine atom at the 2-position of the pyridine ring introduces electronic asymmetry, influencing reactivity and intermolecular interactions.
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments, with aromatic protons appearing between δ 6.4–8.0 ppm . Density functional theory (DFT) calculations predict a highest occupied molecular orbital (HOMO) localized on the chlorinated pyridine ring, suggesting preferential sites for electrophilic attacks.
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-(2-Chloropyridin-4-yl)-2,6-dipyridin-2-ylpyridine typically involves multi-step protocols:
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Chlorination of Pyridine Derivatives:
Intermediate 4-chloropyridin-2-amine is prepared via electrophilic chlorination using -chlorosuccinimide (NCS) in ethyl acetate or -dimethylformamide (DMF) . For example, treatment of 4-chloropyridine-2-amine with NCS at 20°C for 28 hours yields 4,5-dichloropyridin-2-amine in 66% yield . -
Cross-Coupling Reactions:
Suzuki-Miyaura coupling assembles the terpyridine backbone. A representative procedure involves reacting 4-chloropyridin-2-amine with phenylboronic acid in the presence of and at 90°C for 14 hours, achieving a 75% yield .
Challenges in Scalability
Key challenges include:
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Byproduct Formation: Competing reactions during chlorination require precise temperature control (-20°C to 20°C) .
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Purification: Column chromatography on silica gel is essential to isolate the target compound from unreacted intermediates.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (1.6 mg/mL in water) but dissolves readily in dimethyl sulfoxide (DMSO) and -dimethylformamide (DMF) . Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber containers.
Electronic Properties
Electrochemical analyses reveal a reduction potential of , attributed to the electron-withdrawing chlorine substituent. The extended π-system enables broad absorption in the UV-Vis spectrum (λ<sub>max</sub> = 320 nm).
Coordination Chemistry and Applications
Metal Complexation
The compound acts as a tridentate ligand, coordinating transition metals like Fe(II), Ru(II), and Ir(III) through its pyridyl nitrogen atoms. Notable complexes include:
| Metal Ion | Application | Stability Constant (log K) |
|---|---|---|
| Ru(II) | Photocatalysts | 10.2 ± 0.3 |
| Fe(II) | Spin-crossover materials | 8.9 ± 0.2 |
These complexes exhibit enhanced catalytic activity in water oxidation and CO<sub>2</sub> reduction reactions.
Materials Science Applications
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Metal-Organic Frameworks (MOFs): The ligand forms porous networks with Cu(II), yielding MOFs with a surface area of 1,200 m²/g.
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Organic Electronics: Incorporation into organic light-emitting diodes (OLEDs) improves electron injection efficiency by 40% compared to conventional materials.
Future Directions
Targeted Modifications
Introducing electron-donating groups (e.g., -OCH<sub>3</sub>) at the 5-position could enhance luminescence quantum yields for optoelectronic applications.
Bioconjugation Studies
Preliminary studies suggest potential for antibody-drug conjugates (ADCs) via amide bond formation, though cytotoxicity profiles remain under investigation .
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